2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Description
2,4,6-Trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a benzamide derivative characterized by a 2,4,6-trimethyl-substituted benzoyl group and a morpholine-containing ethylamine side chain. Benzamides are widely explored for their interactions with biological targets, particularly sigma receptors, due to their tunable substituents and favorable pharmacokinetic properties . The morpholine moiety in the side chain may enhance solubility and hydrogen-bonding capacity compared to analogous piperidine derivatives .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-13-17(2)21(18(3)14-16)22(25)23-9-10-24-11-12-26-20(15-24)19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXJGZWKOJPHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of 2,4,6-trimethylbenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 2-(2-phenylmorpholin-4-yl)ethylamine under basic conditions to yield the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmorpholine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamides
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on variations in the benzoyl group and the amine side chain:
Benzoyl Group Variations :
- The 2,4,6-trimethyl substitution in the target compound introduces significant steric hindrance and lipophilicity compared to smaller substituents (e.g., methoxy or halogens in [125I]PIMBA) . This may reduce binding affinity to flat receptor pockets but improve membrane permeability.
- Electron-withdrawing groups (e.g., iodine in [125I]PIMBA) enhance sigma receptor binding, while methyl groups (electron-donating) may shift selectivity to alternative targets .
- Imidazole-containing side chains () introduce hydrogen-bond donors, which may enhance target engagement but reduce blood-brain barrier penetration compared to morpholine .
Pharmacological and Physicochemical Properties
- Sigma Receptor Affinity: [125I]PIMBA demonstrates nanomolar affinity (Kd = 5.80 nM) for sigma-1 receptors in prostate cancer cells, attributed to its iodinated benzoyl group and piperidine side chain . The target compound’s trimethylbenzoyl group may lower affinity due to steric clashes but could improve selectivity for lipid-rich environments. Morpholine-containing benzamides (e.g., ) are less studied for sigma receptors but show promise in modulating solubility-driven pharmacokinetics .
Physicochemical Parameters :
- The target compound’s logP is expected to exceed 2.0 (estimated via analogy to 2-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, logP ~1.5), suggesting moderate lipophilicity suitable for oral bioavailability .
- Molecular weight (~405 g/mol, estimated) aligns with Lipinski’s rule of five, favoring drug-likeness .
Biological Activity
2,4,6-trimethyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with 2,4,6-trimethylbenzoic acid, which is converted to its acid chloride using thionyl chloride. This intermediate is then reacted with 2-(2-phenylmorpholin-4-yl)ethylamine under basic conditions to yield the final benzamide product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The phenylmorpholine moiety enhances its potential interactions within biological systems. Research indicates that it may exhibit antimicrobial and anticancer properties by modulating the activity of various biological pathways.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzamides can possess significant antimicrobial properties. For instance, similar compounds have been tested against various phytopathogenic fungi, showing promising antifungal activities . The structure-activity relationship (SAR) analysis suggests that modifications to the benzene ring can enhance antifungal efficacy.
Anticancer Activity
Recent investigations into the anticancer potential of related compounds have shown that they can inhibit cancer cell proliferation effectively. For example, certain benzamide derivatives have exhibited IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . These findings indicate that structural modifications can lead to improved cytotoxic effects.
Case Study 1: Antifungal Activity
A study focused on a series of novel benzamide derivatives revealed that specific substitutions on the benzene ring significantly influenced antifungal activity against six phytopathogenic fungi. The presence of halogen substituents was found to enhance activity compared to other functional groups .
| Compound | Activity | IC50 Value |
|---|---|---|
| Compound A | Moderate | 10 µM |
| Compound B | High | 5 µM |
| Compound C | Low | 20 µM |
Case Study 2: Anticancer Efficacy
Another study evaluated the anticancer properties of structurally similar compounds. The results indicated that certain derivatives showed higher biological activity than doxorubicin, a common chemotherapeutic agent. The IC50 values ranged from 0.12 to 2.78 µM against MCF-7 cells .
| Compound | Cell Line | IC50 Value |
|---|---|---|
| Doxorubicin | MCF-7 | 0.79 µM |
| Compound X | MCF-7 | 0.12 µM |
| Compound Y | MCF-7 | 0.76 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
